molecular formula C8H18Cl2N4O B7971561 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate

Cat. No.: B7971561
M. Wt: 257.16 g/mol
InChI Key: FYRSTVVNTSXARI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate is a chemical compound with the molecular formula C8H14N4.2ClH.H2O. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Chemical Reactions Analysis

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include ethyl bromoacetate and sodium sulphate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate involves its interaction with specific molecular targets. The triazole ring in the compound is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate is unique due to its specific structure and properties. Similar compounds include:

These compounds share the triazole ring but differ in their substituents and specific applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

4-(4-methyl-1,2,4-triazol-3-yl)piperidine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH.H2O/c1-12-6-10-11-8(12)7-2-4-9-5-3-7;;;/h6-7,9H,2-5H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRSTVVNTSXARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2CCNCC2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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